

Spectroscopic Scrutiny: A Comparative Guide to 2,2-Dimethylbutanamide and Its Isomers

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Compound of Interest

Compound Name: 2,2-Dimethylbutanamide

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[City, State] – [Date] – A comprehensive spectroscopic comparison of **2,2-Dimethylbutanamide** and its various structural isomers has been compiled to aid researchers, scientists, and drug development professionals in the nuanced task of differentiating these closely related compounds. This guide provides a detailed analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, comparative format.

The accurate identification of isomeric compounds is a critical step in chemical synthesis, drug discovery, and quality control. Subtle differences in molecular structure can lead to significant variations in chemical and biological properties. This guide leverages fundamental spectroscopic techniques to provide a definitive fingerprint for **2,2-Dimethylbutanamide** and its isomers, all sharing the chemical formula $\text{C}_6\text{H}_{13}\text{NO}$.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **2,2-Dimethylbutanamide** and a selection of its isomers. These data have been aggregated from various spectral databases and literature sources.

Table 1: ^1H NMR Spectral Data (Chemical Shifts in ppm)

Compound	δ (ppm) of Protons
2,2-Dimethylbutanamide	Predicted: ~5.5-6.5 (br s, 2H, -NH ₂), 2.0-2.2 (q, 2H, -CH ₂ -), 1.1-1.2 (s, 6H, -C(CH ₃) ₂ -), 0.8-0.9 (t, 3H, -CH ₃)
Hexanamide	~6.5-7.5 (br s, 2H, -NH ₂), 2.2 (t, 2H, -COCH ₂ -), 1.6 (m, 2H, -CH ₂ -), 1.3 (m, 4H, -CH ₂ CH ₂ -), 0.9 (t, 3H, -CH ₃) [1] [2]
N,N-Diethylacetamide	~2.1 (s, 3H, -COCH ₃), 3.3 (q, 4H, -N(CH ₂ CH ₃) ₂), 1.1 (t, 6H, -N(CH ₂ CH ₃) ₂) [3] [4]
3,3-Dimethylbutanamide	~5.5-6.5 (br s, 2H, -NH ₂), 2.1 (s, 2H, -CH ₂ -), 1.0 (s, 9H, -C(CH ₃) ₃) [5]
N-Propylpropanamide	~5.5 (br s, 1H, -NH-), 3.1 (q, 2H, -NHCH ₂ -), 2.1 (q, 2H, -COCH ₂ -), 1.5 (m, 2H, -CH ₂ -), 1.1 (t, 3H, -COCH ₂ CH ₃), 0.9 (t, 3H, -NHCH ₂ CH ₂ CH ₃)
N-Isopropylpropanamide	~5.5 (br s, 1H, -NH-), 4.0 (m, 1H, -NHCH-), 2.1 (q, 2H, -COCH ₂ -), 1.1 (d, 6H, -CH(CH ₃) ₂), 1.1 (t, 3H, -COCH ₂ CH ₃)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Compound	δ (ppm) of Carbons
2,2-Dimethylbutanamide	Predicted: ~ 180 ($-\text{C}=\text{O}$), ~ 45 ($-\text{C}(\text{CH}_3)_2-$), ~ 35 ($-\text{CH}_2-$), ~ 25 ($-\text{C}(\text{CH}_3)_2-$), ~ 8 ($-\text{CH}_3$)
Hexanamide	~ 176 ($-\text{C}=\text{O}$), ~ 36 ($-\text{COCH}_2-$), ~ 31 ($-\text{CH}_2-$), ~ 25 ($-\text{CH}_2-$), ~ 22 ($-\text{CH}_2-$), ~ 14 ($-\text{CH}_3$) [1]
N,N-Diethylacetamide	~ 170 ($-\text{C}=\text{O}$), ~ 40 ($-\text{N}(\text{CH}_2\text{CH}_3)_2$), ~ 21 ($-\text{COCH}_3$), ~ 14 ($-\text{N}(\text{CH}_2\text{CH}_3)_2$) [3]
3,3-Dimethylbutanamide	~ 175 ($-\text{C}=\text{O}$), ~ 53 ($-\text{CH}_2-$), ~ 31 ($-\text{C}(\text{CH}_3)_3$), ~ 30 ($-\text{C}(\text{CH}_3)_3$) [5]
N-Propylpropanamide	~ 174 ($-\text{C}=\text{O}$), ~ 41 ($-\text{NHCH}_2-$), ~ 31 ($-\text{COCH}_2-$), ~ 23 ($-\text{CH}_2-$), ~ 11 ($-\text{NHCH}_2\text{CH}_2\text{CH}_3$), ~ 10 ($-\text{COCH}_2\text{CH}_3$)
N-Isopropylpropanamide	~ 173 ($-\text{C}=\text{O}$), ~ 41 ($-\text{NHCH}-$), ~ 31 ($-\text{COCH}_2-$), ~ 23 ($-\text{CH}(\text{CH}_3)_2$), ~ 10 ($-\text{COCH}_2\text{CH}_3$)

Table 3: IR Spectral Data (Key Absorptions in cm^{-1})

Compound	N-H Stretch	C=O Stretch (Amide I)	N-H Bend (Amide II)	C-H Stretch
2,2-Dimethylbutanamide	~3350, ~3180	~1650	~1620	~2960-2870
Hexanamide	~3350, ~3180	~1640	~1610	~2950-2850[1][6]
N,N-Diethylacetamide	N/A	~1630	N/A	~2970-2870[3]
3,3-Dimethylbutanamide	~3350, ~3180	~1650	~1620	~2960-2870[5]
N-Propylpropanamide	~3300	~1640	~1550	~2960-2870
N-Isopropylpropanamide	~3300	~1640	~1550	~2960-2870

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
2,2-Dimethylbutanamide	115	100, 86, 72, 57, 44
Hexanamide	115	98, 86, 72, 59, 44[1][7]
N,N-Diethylacetamide	115	86, 72, 58, 44[3]
3,3-Dimethylbutanamide	115	100, 57, 44[5]
N-Propylpropanamide	115	86, 72, 58, 44
N-Isopropylpropanamide	115	100, 72, 60, 44

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

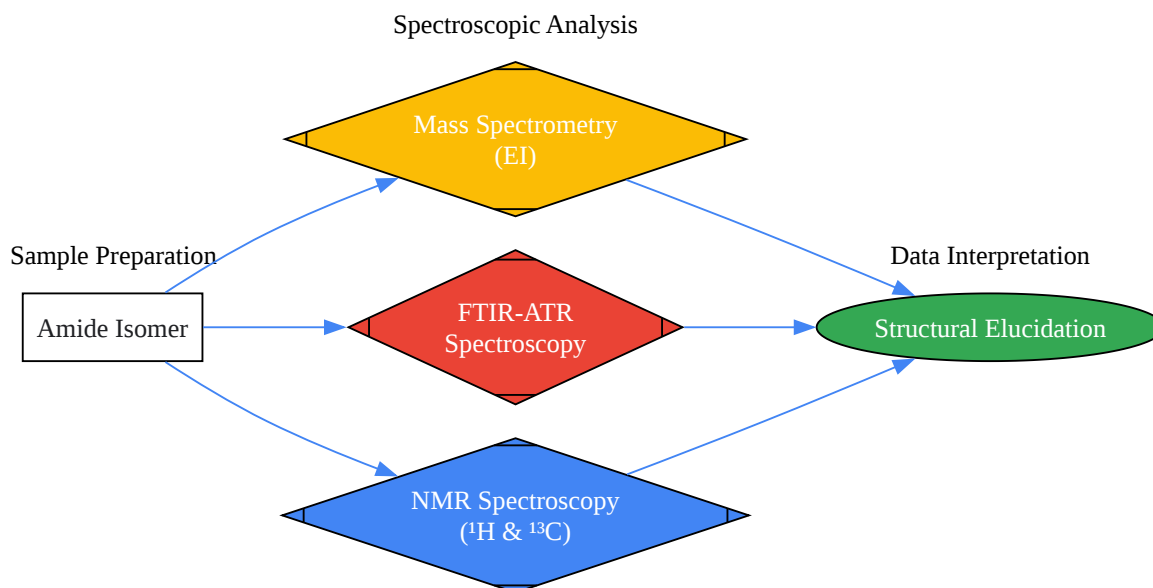
Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of approximately 5-10 mg of the amide was dissolved in a suitable deuterated solvent, such as chloroform- d ($CDCl_3$) or dimethyl sulfoxide- d_6 ($DMSO-d_6$), and placed in a standard 5 mm NMR tube. 1H and ^{13}C NMR spectra were acquired on a 400 MHz or 500 MHz spectrometer. For 1H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled sequence was used with a wider spectral width and a longer relaxation delay (5-10 seconds) to ensure the detection of quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid amide sample was placed directly onto the ATR crystal (typically diamond or zinc selenide). The spectrum was recorded over the range of $4000-400\text{ cm}^{-1}$ by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or through a gas chromatograph (GC) inlet. The molecules were ionized by a 70 eV electron beam. The resulting ions were separated by a quadrupole or time-of-flight mass analyzer and detected. The mass-to-charge ratios (m/z) and relative abundances of the molecular ion and fragment ions were recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the amide isomers.



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Caption: General workflow for the spectroscopic analysis of amide isomers.

This guide serves as a foundational resource for the spectroscopic comparison of **2,2-Dimethylbutanamide** and its isomers. The presented data and methodologies provide a robust framework for the unambiguous identification and characterization of these compounds in a research and development setting.

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